2,3-Difluoro-4-iodophenol

Descripción general

Descripción

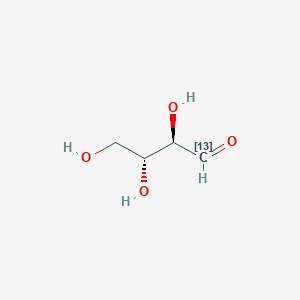

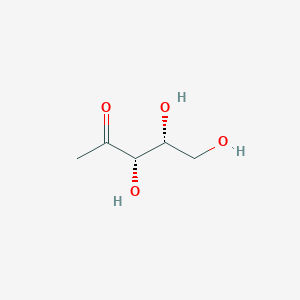

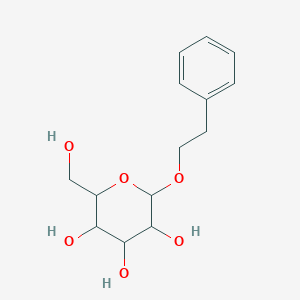

2,3-Difluoro-4-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 2,3-Difluoro-4-iodophenol involves several steps. First, 2,3-Diaminoanisole is diazotized with conc.HCl and NaNO2 below 5 ℃ and treated with fluoroboric acids (w (HBF4)=40%) (Schiemann reaction) to give 2,3-difluoro-4-iodoanisole (Ⅰ) in 40.7% yield . Then, the mixture of w (HNO3)=65%~68% nitric acid, glacial acetic acid, and acetic anhydride is dropped slowly to Ⅰ at 50~60 ℃ on a water bath to produce 2,3-difluoro-4-nitroanisole (Ⅱ) in 51.9% yield . Ⅱ is reduced by SnCl2 and HCl for 12 h to form 2,3-difluoro-4-aminoanisole (Ⅲ) in 84.6% yield . Finally, 2,3-difluoro-4-iodoanisole is obtained in 75.5% yield (m.p.63~64 ℃) by diazotization of Ⅲ at 5 ℃ in NaNO2 and H2SO4 and addition of KI (Sandmeyer reaction) .Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-iodophenol consists of six carbon atoms, three hydrogen atoms, two fluorine atoms, one iodine atom, and one oxygen atom . The average mass of the molecule is 255.989 Da .Physical And Chemical Properties Analysis

2,3-Difluoro-4-iodophenol is insoluble in water . It is sensitive to light and should be stored in cool, dry conditions in well-sealed containers . It is incompatible with oxidizing agents .Aplicaciones Científicas De Investigación

Chemical Sensing and Detection

2,3-Difluoro-4-iodophenol-related compounds have been utilized in the development of chemosensors. Compounds based on similar structures have demonstrated the ability to detect various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors underline their potential in scientific research applications (Roy, 2021).

Environmental Impact and Toxicology

Understanding the environmental fate and effects of related compounds, such as 3-trifluoromethyl-4-nitrophenol (TFM), is crucial. TFM, structurally similar to 2,3-Difluoro-4-iodophenol, is mainly used in the Great Lakes basin for sea lamprey control. Studies indicate that while TFM has transient effects on the environment, it is not persistent and presents minimal long-term toxicological risk (Hubert, 2003).

Pharmacological Effects

Phenolic compounds like Chlorogenic Acid (CGA), structurally similar to 2,3-Difluoro-4-iodophenol, have exhibited a variety of biological and pharmacological effects. CGA has been found to possess antioxidative, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties, highlighting the potential of phenolic compounds in diverse medical applications (Naveed et al., 2018).

Biochemical Studies

2,3-Difluoro-4-iodophenol-related compounds have been studied for their effects on biochemical pathways and potential as biomarkers. For instance, 2-fluoro-4-methylaniline, a structurally related compound, showed changes in the biochemical profiles of exposed earthworms, suggesting its potential use in studying xenobiotic toxicity and understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).

Atmospheric Chemistry

Research into nitrophenols, which are structurally related to 2,3-Difluoro-4-iodophenol, provides insights into atmospheric chemistry, including the sources, formation, and fate of these compounds in the atmosphere. This research is crucial for understanding atmospheric pollution and developing strategies for air quality improvement (Harrison et al., 2005).

Metabolism and Excretion Studies

Understanding the metabolism and excretion of fluorinated and phenolic compounds helps in evaluating their environmental impact and human health risks. Studies on related compounds like mono- and disubstituted phenols provide valuable data for constructing metabolic databases and investigating structure-metabolism relationships (Bollard et al., 1996).

Propiedades

IUPAC Name |

2,3-difluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJVMKIJWFFXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617653 | |

| Record name | 2,3-Difluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-iodophenol | |

CAS RN |

144292-40-0 | |

| Record name | 2,3-Difluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)